molecular formula C8H5IN2 B11858186 6-Iodocinnoline

6-Iodocinnoline

Katalognummer: B11858186
Molekulargewicht: 256.04 g/mol
InChI-Schlüssel: BEKBYGIAKIOYRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Iodocinnoline is a heterocyclic aromatic organic compound with the molecular formula C8H5IN2. It is a derivative of cinnoline, where an iodine atom is substituted at the 6th position of the cinnoline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6-Iodocinnoline can be synthesized through several methods. One common approach involves the iodination of cinnoline derivatives. For instance, the reaction of cinnoline with iodine in the presence of an oxidizing agent such as nitric acid can yield this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, where a cinnoline derivative is reacted with an iodine source under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize the production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Iodocinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

6-Iodocinnoline has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-iodocinnoline involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or interfere with DNA replication processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with cellular proteins and nucleic acids, disrupting their normal functions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Iodocinnoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H5IN2

Molekulargewicht

256.04 g/mol

IUPAC-Name

6-iodocinnoline

InChI

InChI=1S/C8H5IN2/c9-7-1-2-8-6(5-7)3-4-10-11-8/h1-5H

InChI-Schlüssel

BEKBYGIAKIOYRC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CN=N2)C=C1I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.